molecular formula C12H20N4O2S B2506862 Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate CAS No. 2344680-36-8

Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate

Cat. No. B2506862
CAS RN: 2344680-36-8
M. Wt: 284.38
InChI Key: XDECFGKVQWUYCH-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of small molecule drugs, including anticancer and other biologically active compounds. These derivatives are synthesized through various chemical reactions and characterized by different spectroscopic methods and X-ray crystallography .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized from commercially available piperidin-4-ylmethanol through a four-step process with an overall high yield of 71.4% . Another derivative, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized through amination with a 52% yield . These methods are optimized for high yield and efficiency, which is crucial for the development of pharmaceuticals.

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and ESI-MS. X-ray crystallographic analysis is also employed to determine the crystal and molecular structure of these compounds. For instance, the crystal structure of one derivative shows intramolecular hydrogen bonding, which is crucial for the stability of the molecule . DFT analyses are conducted to further understand the molecular conformations and stability .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are intermediates that can undergo further chemical reactions to produce biologically active compounds. For example, they can be used to synthesize Schiff base compounds by coupling with aromatic aldehydes . These reactions are important for the development of new drugs with potential anticancer, antidepressant, and analgesic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are investigated through DFT studies, which include analyses of molecular electrostatic potential and frontier molecular orbitals. These studies provide insights into the reactivity and interaction of the molecules with biological targets. The crystallographic data, such as unit cell parameters and space group, are determined to understand the solid-state properties of these compounds. The intermolecular interactions, such as hydrogen bonding and π-π stacking, are also analyzed to predict the compound's behavior in biological systems .

Scientific Research Applications

Synthesis and Fungicidal Activity of 5-Aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole

A novel series of compounds, including 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole, were synthesized and exhibited moderate to excellent fungicidal activity. This highlights the potential of Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate derivatives in fungicide development (Mao, Song, & Shi, 2013).

Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines

This study describes the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines. The terminal alkyne is converted into 1,4- and 1,5-disubstituted 1,2,3-triazoles, demonstrating the chemical versatility of this compound-related compounds (Harmsen et al., 2011).

Synthesis, Characterization, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

This study involved the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The compound demonstrated moderate anthelmintic activity, suggesting potential pharmaceutical applications for related this compound derivatives (Sanjeevarayappa et al., 2015).

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on these compounds could involve further exploration of their potential applications, particularly in the field of medicinal chemistry. For instance, 1,2,4-triazole derivatives have been evaluated as promising anticancer agents . Therefore, further studies could focus on optimizing the synthesis process, improving the selectivity and potency of these compounds, and exploring their mechanism of action in more detail.

properties

IUPAC Name

tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-12(2,3)18-11(17)15-6-4-5-9(7-15)16-8-13-14-10(16)19/h8-9H,4-7H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDECFGKVQWUYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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